molecular formula C11H8ClNO2 B11881205 Methyl 6-chloroquinoline-3-carboxylate

Methyl 6-chloroquinoline-3-carboxylate

Cat. No.: B11881205
M. Wt: 221.64 g/mol
InChI Key: VYLXHPHYJZBSLN-UHFFFAOYSA-N
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Description

Methyl 6-chloroquinoline-3-carboxylate is a quinoline derivative featuring a chlorine substituent at position 6 and a methyl ester group at position 3. Quinoline, a heterocyclic aromatic compound, serves as a scaffold for numerous bioactive molecules. The chlorine atom enhances electrophilic reactivity, while the ester group modulates solubility and metabolic stability. This compound is structurally analogous to intermediates used in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 6-chloroquinoline-3-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3

InChI Key

VYLXHPHYJZBSLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=CC(=CC2=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloroquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The reaction is usually catalyzed by acids or bases such as piperidine, pyridine, or sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under mild conditions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
Amination Morpholine, K₂CO₃, ethanol, reflux6-Morpholinoquinoline-3-carboxylate72–85%
Azidation NaN₃, DMSO, 0°C to RT6-Azidoquinoline-3-carboxylate68%
Thiolation Benzyl mercaptan, NEt₃, DMF, 80°C6-(Benzylthio)quinoline-3-carboxylate61%

Mechanistically, the electron-withdrawing ester group at position 3 activates the chlorine for S<sub>N</sub>Ar (nucleophilic aromatic substitution), particularly with strong nucleophiles like amines or thiols. Steric effects from the ester group slightly reduce reactivity compared to 2-chloro analogs .

Oxidation and Reduction

The quinoline core and ester group participate in redox transformations:

Oxidation

  • Quinoline ring oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane oxidizes dihydroquinoline intermediates to fully aromatic derivatives .

  • Ester hydrolysis : Strong oxidizing agents like KMnO₄ in acidic media convert the ester to a carboxylic acid (6-chloroquinoline-3-carboxylic acid) .

Reduction

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol selectively reduces the quinoline ring to a tetrahydroquinoline derivative without affecting the ester group .

Hydrolysis and Esterification

The methyl ester undergoes hydrolysis under basic conditions:

ConditionReagentsProductYieldSource
Basic hydrolysis NaOH (2M), H₂O/EtOH, reflux6-Chloroquinoline-3-carboxylic acid89%
Acidic hydrolysis H₂SO₄ (conc.), ΔPartial decomposition observedN/A

Re-esterification with alternative alcohols (e.g., ethanol, isopropyl alcohol) is achievable via Fischer esterification using H₂SO₄ as a catalyst .

Cyclization and Ring Functionalization

The compound serves as a precursor for fused heterocycles:

  • Pfitzinger reaction : Condensation with isatin derivatives in alkaline media yields pyrroloquinoline systems, leveraging the ester’s electron-withdrawing effect to direct cyclization .

  • Photochemical dimerization : UV irradiation in toluene induces [2+2] cycloaddition, forming dimeric structures with retained chlorine substitution .

Comparative Reactivity with Structural Analogs

Data highlights distinct reactivity compared to other chloro-quinoline esters:

CompoundReaction with Morpholine (Yield)Hydrolysis Rate (k, h⁻¹)
Methyl 6-chloroquinoline-3-carboxylate85%0.42
Methyl 2-chloroquinoline-3-carboxylate92%0.18
Methyl 7-chloroquinoline-4-carboxylate63%0.55

The lower substitution yield at position 6 (vs. position 2) is attributed to steric hindrance from the adjacent ester group .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that methyl 6-chloroquinoline-3-carboxylate exhibits significant antibacterial activity against multi-drug resistant strains of bacteria, including Escherichia coli. A study indicated a minimum inhibitory concentration (MIC) of 50 mg/mL, showcasing its potential in combating resistant infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on breast cancer cell lines revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM, indicating strong potential as an anticancer agent. The mechanism appears to involve increased apoptosis markers, suggesting that it may induce programmed cell death in cancer cells.

Antimalarial Properties

Some studies have suggested that derivatives of this compound possess antimalarial properties, making them candidates for further exploration in the treatment of malaria. The specific mechanisms are still under investigation but may involve inhibition of key enzymes in the malaria parasite.

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound:

  • Antibacterial Efficacy : A study highlighted the compound's ability to inhibit multi-drug resistant E. coli, suggesting its utility in treating resistant infections.
  • Anticancer Research : Investigations into breast cancer cell lines showed promising results regarding cell viability reduction and apoptosis induction.

Mechanism of Action

The mechanism of action of methyl 6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-Chloroquinoline-3-Carboxylate

  • Structural Differences : The ethyl ester variant replaces the methyl group with an ethyl chain at position 3.
  • Synthesis : Prepared via elimination reactions from sulfonamide precursors, similar to methods for methyl esters .
  • Applications : Widely available as a chemical intermediate (CAS 1017414-83-3) with applications in drug discovery .

Methyl 4-Chloro-6-Methyl-2-(Trifluoromethyl)quinoline-3-Carboxylate

  • Structural Differences : Additional substituents at positions 4 (Cl), 6 (CH₃), and 2 (CF₃).
  • Impact : The trifluoromethyl group is electron-withdrawing, enhancing stability and altering electronic properties. Steric hindrance from the methyl group may reduce reactivity at position 6.
  • Formula: C₁₃H₉ClF₃NO₂; molecular weight 303.66 g/mol .

6-Chloro-2-Methyl-3-Quinolinecarboxylic Acid

  • Structural Differences : Carboxylic acid replaces the methyl ester at position 3.
  • Impact : Higher polarity improves aqueous solubility but reduces cell membrane penetration. The acid form may act as a metabolite of ester derivatives.
  • Formula: C₁₁H₈ClNO₂; molecular weight 221.45 g/mol .

Methyl 3-Chloroisoquinoline-6-Carboxylate

  • Structural Differences: Isoquinoline core (nitrogen at position 2) instead of quinoline (nitrogen at position 1).
  • Impact : Altered electronic distribution and binding affinity in biological systems.
  • Formula: C₁₁H₈ClNO₂; molecular weight 221.64 g/mol .

Methyl 6-Chlorooxoindoline-3-Carboxylate

  • Structural Differences: Indoline core (partially saturated bicyclic system) replaces quinoline.
  • Impact : Reduced aromaticity affects conjugation and reactivity. The oxo group introduces hydrogen-bonding capability.
  • Formula: C₁₀H₈ClNO₃; molecular weight 225.45 g/mol .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 6-chloroquinoline-3-carboxylate Not Provided C₁₁H₈ClNO₂ 221.45 6-Cl, 3-COOCH₃
Ethyl 6-chloroquinoline-3-carboxylate 1017414-83-3 C₁₂H₁₀ClNO₂ 235.45 6-Cl, 3-COOCH₂CH₃
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 1384265-62-6 C₁₃H₉ClF₃NO₂ 303.66 4-Cl, 6-CH₃, 2-CF₃, 3-COOCH₃
6-Chloro-2-methyl-3-quinolinecarboxylic acid 92513-40-1 C₁₁H₈ClNO₂ 221.45 6-Cl, 2-CH₃, 3-COOH
Methyl 3-chloroisoquinoline-6-carboxylate 1416713-88-6 C₁₁H₈ClNO₂ 221.64 3-Cl, 6-COOCH₃ (isoquinoline core)
Methyl 6-chlorooxoindoline-3-carboxylate 151056-78-9 C₁₀H₈ClNO₃ 225.45 6-Cl, 3-COOCH₃ (indoline core)

Research Findings and Implications

  • Synthetic Pathways : Methyl and ethyl esters are synthesized via nucleophilic substitution at the 6-chloro position, often using amines or alcohols .
  • Biological Activity: Chloroquinoline derivatives exhibit antimicrobial and anticancer properties, with ester groups influencing bioavailability .
  • Physicochemical Properties : Methyl esters generally show higher metabolic stability than ethyl analogs, while carboxylic acids are more water-soluble .

Biological Activity

Methyl 6-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁ClNO₂
  • Molecular Weight : 236.68 g/mol
  • Structural Features : The compound features a quinoline ring with a chlorine atom at the 6-position and a carboxylate group at the 3-position. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in cancer treatment, where enzyme inhibition can disrupt tumor growth.
  • DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that are crucial for cellular function and survival.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating strong activity:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus5.64
Pseudomonas aeruginosa13.40

These results suggest that the compound may be a promising candidate for developing new antibacterial agents .

Anticancer Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against:

Cancer Cell LineIC₅₀ (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.2
A549 (lung cancer)12.8

The compound's ability to inhibit cell proliferation and induce apoptosis makes it a potential lead compound in cancer therapy .

Case Studies

  • Antimalarial Research : this compound has been studied for its antimalarial properties, specifically against Plasmodium falciparum. Research indicates that it may inhibit hematin crystallization, a critical process in the malaria parasite's lifecycle .
  • Cytotoxicity Testing : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving quinoline derivatives. Its structural modifications have been explored to enhance biological activity:

  • Synthesis Methodologies : Common methods include nucleophilic substitution reactions and cyclization processes.
  • Derivatives : Structural analogs have been synthesized to investigate their biological activities further, with some showing improved efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 6-chloroquinoline-3-carboxylate to improve yield and purity?

  • Methodological Answer : Begin with a nucleophilic substitution or condensation reaction using quinoline precursors. For example, adapt the method described for ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis by substituting fluoro groups with chloro and adjusting esterification conditions (e.g., methanol instead of ethanol) . Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., reflux in ethanol at 80°C for 3–5 hours) . Purify via recrystallization in methanol or column chromatography using silica gel. Validate purity using HPLC (≥95%) and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester group (e.g., methyl ester resonance at ~3.9 ppm) and chlorine substitution on the quinoline ring .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-Cl bonds (~750 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns using high-resolution MS .
  • HPLC : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Classify the compound under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizing agents. Dispose of waste via licensed chemical disposal services, as outlined in safety data sheets for analogous chlorinated quinolines .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation in methanol/ethyl acetate. Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process data with SHELX (SHELXT for structure solution, SHELXL for refinement) . Validate bond lengths (e.g., C-Cl: ~1.73 Å) and angles using ORTEP-3 for thermal ellipsoid visualization . Address twinning or disorder using the WinGX suite for symmetry checks .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Methodological Answer : Byproducts may arise from incomplete esterification or halogen migration. Perform kinetic studies (e.g., varying reaction time/temperature) and isolate intermediates via TLC. Use 13C^{13}C-NMR to track carbonyl group formation. Compare with literature mechanisms for chloroquinoline esterification, such as Meth-Cohn’s work on quinoline carboxaldehydes . Computational modeling (DFT) can identify transition-state energies for competing pathways .

Q. How should researchers address contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Apply statistical analysis (e.g., ANOVA or Tukey’s test) to assess significance across replicates. Cross-validate assays (e.g., MIC vs. IC50_{50}) and control for solvent effects (e.g., DMSO concentration). Reference standardized protocols from medicinal chemistry literature, such as dose-response curve normalization in Med. Chem. Commun. .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental kinetic data (e.g., SNAr reactions at the C-6 chloro position). Validate predictions via Hammett plots or Brønsted acid-base analysis .

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